Tigolaner

Descripción general

Descripción

Tigolaner es un novedoso insecticida e acaricida isoxazolina que ha encontrado aplicaciones en la medicina veterinaria. Se utiliza principalmente para controlar parásitos como pulgas, garrapatas y ácaros en gatos. This compound es el primer ingrediente farmacéutico activo de la clase química bispirazola y se ha demostrado que tiene una duración de acción más prolongada en comparación con otros ingredientes activos .

Aplicaciones Científicas De Investigación

Tigolaner tiene varias aplicaciones de investigación científica, que incluyen:

Medicina Veterinaria: this compound se utiliza en medicina veterinaria para tratar y proteger a los gatos contra pulgas, garrapatas y ácaros. .

Farmacocinética: Se han realizado estudios para evaluar la farmacocinética plasmática de this compound en gatos después del tratamiento tópico.

Mecanismo De Acción

Tigolaner actúa como un potente inhibidor del receptor del neurotransmisor ácido gamma-aminobutírico (GABA) en pulgas, garrapatas y ácaros. Al inhibir estos receptores, this compound altera la función del sistema nervioso de los parásitos, lo que lleva a su muerte . Este mecanismo de acción es muy específico para los parásitos, lo que hace que this compound sea un agente antiparasitario eficaz.

Análisis Bioquímico

Biochemical Properties

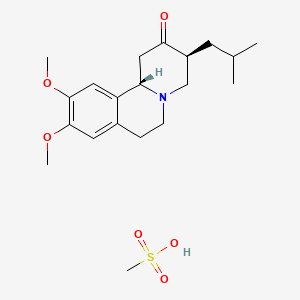

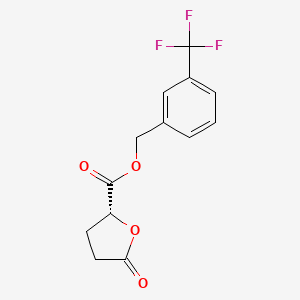

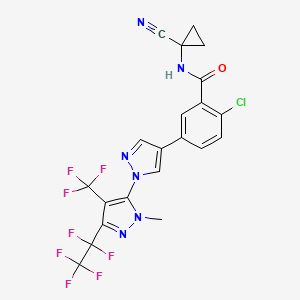

Tigolaner plays a significant role in biochemical reactions by interacting with the gamma-aminobutyric acid (GABA) receptor. This interaction inhibits the receptor’s function, which is crucial for neurotransmission in parasites. By blocking the GABA receptor, this compound disrupts the chloride ion channels, leading to hyperexcitation and subsequent death of the parasites . The compound’s molecular formula is C₂₁H₁₃ClF₈N₆O, and it has a molecular weight of 552.81 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In parasites, it interferes with the nervous system by inhibiting the GABA receptor, leading to paralysis and death . This disruption in cell signaling pathways affects the overall cellular metabolism and function of the parasites. In laboratory settings, this compound has been shown to be effective against ticks, fleas, and mites, demonstrating its broad-spectrum activity .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a GABA antagonist. By binding to the GABA receptor, this compound inhibits the receptor’s function, preventing the normal flow of chloride ions through the ion channels . This inhibition leads to hyperexcitation of the nervous system in parasites, causing paralysis and death. The compound’s structure allows it to effectively target and bind to the GABA receptor, making it a potent antiparasitic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has a mean half-life of 24 days, indicating its prolonged activity . Studies have shown that this compound remains stable and effective for up to three months, providing long-term protection against ectoparasites . The stability and sustained activity of this compound make it a valuable tool in veterinary medicine for controlling parasitic infestations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that a single topical application of this compound at a dose of 14.5 mg/kg body weight is 100% effective against fleas on the first day of treatment . Higher doses have shown an almost proportional increase in plasma exposure, indicating a dose-dependent response . At very high doses, there may be potential toxic or adverse effects, which need to be carefully monitored in clinical settings .

Metabolic Pathways

This compound is primarily metabolized and cleared via the faeces, with renal clearance being negligible . The compound’s interaction with the GABA receptor plays a crucial role in its metabolic pathway, as it disrupts the normal neurotransmission in parasites. The metabolic stability of this compound ensures its prolonged activity and effectiveness in controlling parasitic infestations .

Transport and Distribution

This compound is transported and distributed within cells and tissues following topical administration. The compound reaches peak plasma concentrations within 12 days and has a mean half-life of 24 days . This compound is mainly cleared via the faeces, with minimal renal clearance . The distribution of this compound within the body ensures its sustained activity and effectiveness against ectoparasites.

Subcellular Localization

The subcellular localization of this compound involves its interaction with the GABA receptor in the nervous system of parasites. By binding to the receptor, this compound disrupts the normal function of the chloride ion channels, leading to hyperexcitation and paralysis . The compound’s structure and binding affinity allow it to effectively target and localize within the nervous system of parasites, making it a potent antiparasitic agent .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de tigolaner implica la formación de una estructura bispirazola. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad y no se divulgan completamente en la literatura pública. se sabe que el this compound se sintetiza a través de una serie de reacciones químicas que involucran compuestos heterocíclicos con nitrógeno como heteroátomo cíclico .

Métodos de Producción Industrial

This compound se produce industrialmente para su uso en medicina veterinaria, particularmente en formulaciones como tratamientos de aplicación puntual para gatos. El proceso de producción implica la combinación de this compound con otros ingredientes activos como emodepside y praziquantel para crear un tratamiento antiparasitario de amplio espectro .

Análisis De Reacciones Químicas

Tipos de Reacciones

Tigolaner se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound puede sufrir reacciones de oxidación, aunque los detalles específicos no están ampliamente disponibles.

Sustitución: this compound puede participar en reacciones de sustitución, particularmente las que involucran su estructura heterocíclica.

Reactivos y Condiciones Comunes

Los reactivos y condiciones comunes utilizados en las reacciones que involucran this compound no se detallan ampliamente en la literatura. Los reactivos típicos para compuestos heterocíclicos pueden incluir agentes oxidantes, agentes reductores y diversos catalizadores.

Principales Productos Formados

Los principales productos formados a partir de las reacciones que involucran this compound no están explícitamente documentados. El enfoque principal de la investigación de this compound ha estado en su eficacia como agente antiparasitario más que en su reactividad química.

Comparación Con Compuestos Similares

Compuestos Similares

Fluralaner: Otro compuesto isoxazolina utilizado como agente antiparasitario.

Afoxolaner: Un compuesto isoxazolina con aplicaciones similares en medicina veterinaria.

Sarolaner: Un compuesto isoxazolina utilizado para controlar pulgas y garrapatas en perros.

Singularidad de Tigolaner

This compound es único debido a su duración de acción más prolongada en comparación con otros compuestos isoxazolina. Proporciona protección contra pulgas, garrapatas y ácaros durante un máximo de 13 semanas con una sola aplicación . Además, se ha demostrado que this compound es eficaz contra la sarna y las infecciones por ácaros del oído en gatos, lo que resalta aún más su eficacia de amplio espectro .

Propiedades

IUPAC Name |

2-chloro-N-(1-cyanocyclopropyl)-5-[1-[2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-yl]pyrazol-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClF8N6O/c1-35-17(14(20(25,26)27)15(34-35)19(23,24)21(28,29)30)36-8-11(7-32-36)10-2-3-13(22)12(6-10)16(37)33-18(9-31)4-5-18/h2-3,6-8H,4-5H2,1H3,(H,33,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAJZOVLQZNNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)N2C=C(C=N2)C3=CC(=C(C=C3)Cl)C(=O)NC4(CC4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClF8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101022872 | |

| Record name | 2-Chloro-N-(1-cyanocyclopropyl)-5-(1'-methyl-3'-(1,1,2,2,2-pentafluoroethyl)-4'-(trifluoromethyl)(1,5'-bi-1H-pyrazol)-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621436-41-6 | |

| Record name | Tigolaner [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621436416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-(1-cyanocyclopropyl)-5-(1'-methyl-3'-(1,1,2,2,2-pentafluoroethyl)-4'-(trifluoromethyl)(1,5'-bi-1H-pyrazol)-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(1-cyanocyclopropyl)-5-[1-[2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-yl]pyrazol-4-yl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIGOLANER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP1W2I9SLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of Tigolaner?

A: this compound is a novel isoxazoline insecticide and acaricide. It works by antagonizing insect and acarine gamma-aminobutyric acid (GABA)-gated chloride channels. [] This disrupts the nervous system of the parasite, leading to paralysis and death.

Q2: What is the efficacy of this compound against ear mites in cats?

A: A European field study demonstrated that a single topical application of Felpreva®, a spot-on formulation containing this compound, Emodepsid, and Praziquantel, was highly effective against natural ear mite (Otodectes cynotis) infestations in cats. [] The study showed a significant reduction in mite counts compared to baseline, with a high percentage of cats achieving mite-free status by day 14.

Q3: Does this compound have activity against other parasites besides ear mites?

A3: Yes, this compound has demonstrated efficacy against a range of parasites in cats, including:

- Flea (Ctenocephalides felis): A study showed that a single application of Felpreva® provided immediate and long-term efficacy against fleas on cats for up to 12 weeks. []

- Notoedric mange (Notoedres cati): Felpreva® effectively treated notoedric mange in cats in a field study, with significant reductions in mite counts observed. []

- Intestinal nematodes and cestodes: A multicenter European field study found Felpreva® to be effective against various intestinal worms, including roundworms and tapeworms, in naturally infected cats. []

- Lungworms: The same study also showed efficacy against lungworms in naturally infected cats. []

- Australian paralysis tick (Ixodes holocyclus): Felpreva® demonstrated efficacy against experimental infestations with the Australian paralysis tick in a laboratory setting. []

Q4: How is this compound formulated and administered?

A: this compound is currently formulated as a spot-on solution for topical administration to cats. Felpreva®, the commercially available product, combines this compound with Emodepsid and Praziquantel to provide broad-spectrum parasite control. [, , , , , ]

Q5: How is this compound absorbed and distributed in the body after topical application?

A: Research investigating the pharmacokinetics of this compound, Emodepsid, and Praziquantel after topical application of Felpreva® in cats revealed that this compound is absorbed through the skin and reaches peak plasma concentrations within a few days. [] The study also suggests that this compound is distributed throughout the body, allowing it to reach target parasites in various tissues.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.